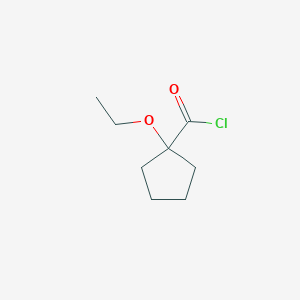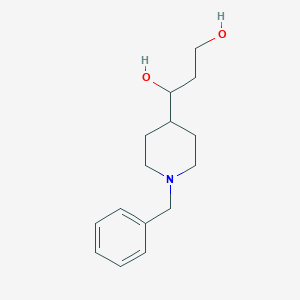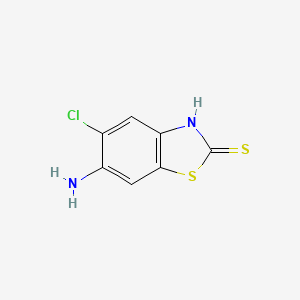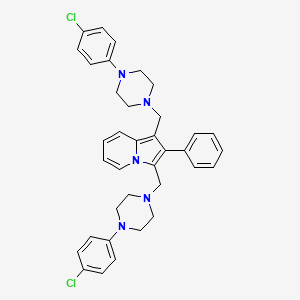![molecular formula C8H9NO2 B13956597 4-[(Aminooxy)methyl]benzaldehyde CAS No. 628704-04-1](/img/structure/B13956597.png)
4-[(Aminooxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Aminooxy)methyl]benzaldehyde is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an aminooxy group attached to a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminooxy)methyl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(Aminooxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: 4-[(Aminooxy)methyl]benzoic acid.
Reduction: 4-[(Aminooxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Aminooxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The primary mechanism of action of 4-[(Aminooxy)methyl]benzaldehyde involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl compounds (aldehydes and ketones). This reaction is typically catalyzed by aniline or phenylenediamine derivatives and proceeds under mild conditions . The resulting oxime bonds are stable and hydrolytically resistant, making them valuable in various applications.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Similar in structure but lacks the aminooxy group.
4-[(Aminooxy)methyl]-7-hydroxycoumarin: Contains a coumarin moiety instead of a benzaldehyde group.
4-[(Aminooxy)methyl]-6-chloro-7-hydroxycoumarin: Similar to the previous compound but with a chlorine substituent.
Uniqueness: 4-[(Aminooxy)methyl]benzaldehyde is unique due to the presence of both an aminooxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in scientific research and industrial applications.
Properties
CAS No. |
628704-04-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-(aminooxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2 |
InChI Key |
YJVBJFNYFNFYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)




![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)


![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)

